Cas no 687-69-4 ((S)-2-(2-Aminopropanamido)acetic acid)

(S)-2-(2-Aminopropanamido)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(2-Aminopropanamido)acetic acid
- L-Alanyl-glycine
- Ala-Gly
- Alanylglycine
- H-ALA-GLY-OH
- L-ALANYLGLYCINE
- Ala-Gly,L-Alanyl-glycine
- DL-alanylglycine
- Glycine,N-L-alanyl
- L-Ala-Gly-OH
- L-alanine-glycine-OH
- L-ALANYL GLYCINE extrapure
- N-L-Alanylglycine
- L-alpha-Alanylglycine
- L-Ala-Gly
- alanyl-glycine
- DTXSID101316944
- ((2-aminopropanoyl)amino)acetic acid
- CS-W010993
- AS-55965
- 2-[(2S)-2-aminopropanamido]acetic acid
- AKOS010367582
- A866982
- ((S)-2-Amino-propionylamino)-acetic acid
- NS00042755
- 2-[[(2S)-2-aminopropanoyl]amino]acetic acid
- CHEMBL94250
- (3-Amino-propionylamino)-acetic acid
- CHEBI:73757
- L-a-alanylglycine
- HY-W010277
- MFCD00065107
- DL-ALA-GLY
- Q27144089
- NSC-89597
- BDBM50169210
- 687-69-4
- Glycine, L-alanyl-
- SCHEMBL483863
- n-l-alanyl-Glycine
- QXQ6Y9X6ZS
- ALANYLGLYCINE, L-
- DA-64012
- CXISPYVYMQWFLE-VKHMYHEASA-N
- A12756
- Glycine, alanyl-
- 3-Azapentanoic acid, 5-amino-5-methyl-4-oxo-
-
- MDL: MFCD00065107
- Inchi: InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1
- InChI Key: CXISPYVYMQWFLE-VKHMYHEASA-N
- SMILES: C[C@H](N)C(NCC(O)=O)=O
Computed Properties
- Exact Mass: 146.06900
- Monoisotopic Mass: 146.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4A^2
- XLogP3: -3.7
Experimental Properties
- Density: 1.263±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 250 ºC (ethanol, 50% )
- Boiling Point: 417.4 °C at 760 mmHg
- Flash Point: 206.2 °C
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 92.42000
- LogP: -0.37440
(S)-2-(2-Aminopropanamido)acetic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:−20°C
(S)-2-(2-Aminopropanamido)acetic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-(2-Aminopropanamido)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009761-5g |
(S)-2-(2-Aminopropanamido)acetic acid |
687-69-4 | 98% | 5g |
¥905 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L18190-1g |
(S)-2-(2-Aminopropanamido)acetic acid |
687-69-4 | 1g |
¥238.0 | 2021-09-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009761-1g |
(S)-2-(2-Aminopropanamido)acetic acid |
687-69-4 | 98% | 1g |
¥230 | 2024-05-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801592-1g |
L-Alanyl-glycine |
687-69-4 | ≥98% | 1g |
¥255.00 | 2022-09-29 | |
MedChemExpress | HY-W010277-1g |
(S)-2-(2-Aminopropanamido)acetic acid |
687-69-4 | ≥98.0% | 1g |
¥144 | 2024-07-20 | |
Ambeed | A812821-5g |
(S)-2-(2-Aminopropanamido)acetic acid |
687-69-4 | 98% | 5g |
$82.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RQ460-200mg |
(S)-2-(2-Aminopropanamido)acetic acid |
687-69-4 | 99% | 200mg |
¥121.0 | 2023-03-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A0878-5G |
(S)-2-(2-Aminopropanamido)acetic acid |
687-69-4 | 5G |
¥2193.69 | 2022-02-23 | ||
Aaron | AR00ICK2-250mg |
Ala-Gly |
687-69-4 | 98% | 250mg |
$15.00 | 2025-02-11 | |
MedChemExpress | HY-W010277-250mg |
(S)-2-(2-Aminopropanamido)acetic acid |
687-69-4 | ≥98.0% | 250mg |
¥108 | 2024-07-20 |
(S)-2-(2-Aminopropanamido)acetic acid Related Literature
-
1. Sequential polypeptides. Part II. The preparation of two partially protected hexapeptides for use in sequential polypeptide synthesisR. D. Cowell,J. H. Jones J. Chem. Soc. Perkin Trans. 1 1972 1809
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2. Peptide kinetics. Part 12.—The effect of Zn(II) on the reaction of some glycine-containing dipeptides and substituted diketopiperazines at pH 5.6 and 368.2 KJ. R. Cronin,D. A. Long,T. G. Truscott Trans. Faraday Soc. 1971 67 2096
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3. Polypeptides with a known repeating sequence of amino-acids. Synthesis of poly-(L-lysyl-L-alanylglycine) hydrobromideBrian J. Johnson J. Chem. Soc. C 1968 3008
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4. 679. The synthesis of simple peptides from anhydro-N-carboxyamino-acidsJ. Leggett Bailey J. Chem. Soc. 1950 3461
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5. Polypeptides with a known repeating sequence of amino-acids. Synthesis of poly-(α- and γ-L-glutamyl-L-alanylglycine)Brian J. Johnson J. Chem. Soc. C 1967 2638
Additional information on (S)-2-(2-Aminopropanamido)acetic acid
Introduction to (S)-2-(2-Aminopropanamido)acetic Acid and Its Applications in Modern Research
(S)-2-(2-Aminopropanamido)acetic acid, with the CAS number 687-69-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This chiral amino acid derivative has garnered attention due to its unique structural properties and versatile applications in drug development, enzyme inhibition, and molecular biology research. The compound's stereochemistry, specifically its (S)-configuration, plays a crucial role in its biological activity, making it a valuable scaffold for designing enantiomerically pure pharmaceuticals.
The molecular structure of (S)-2-(2-Aminopropanamido)acetic acid consists of an amino group attached to a propyl chain, which is further linked to an acetic acid moiety. This configuration imparts both basic and acidic properties to the molecule, allowing it to interact with various biological targets. The presence of the (S)-configuration at the chiral center enhances its specificity and affinity for biological receptors, which is a critical factor in the design of therapeutic agents.
In recent years, there has been a growing interest in the development of enantiomerically pure compounds for medicinal applications. The demand for such compounds stems from their improved pharmacological profiles, including higher efficacy, reduced side effects, and better patient compliance. (S)-2-(2-Aminopropanamido)acetic acid exemplifies this trend, as it has been utilized as a building block in the synthesis of various pharmacologically active molecules.
One of the most notable applications of (S)-2-(2-Aminopropanamido)acetic acid is in the field of protease inhibition. Proteases are enzymes that play essential roles in numerous biological processes, including protein degradation, signal transduction, and inflammation. Dysregulation of protease activity is associated with various diseases, such as cancer, infectious diseases, and autoimmune disorders. By designing inhibitors that target specific proteases, researchers can develop novel therapeutics to modulate these pathways.
Recent studies have highlighted the potential of (S)-2-(2-Aminopropanamido)acetic acid as a scaffold for developing protease inhibitors. For instance, researchers have demonstrated its efficacy in inhibiting matrix metalloproteinases (MMPs), which are involved in tissue degradation and remodeling. MMP inhibitors have shown promise in treating conditions such as rheumatoid arthritis and cancer metastasis. The (S)-configuration of the compound enhances its binding affinity to MMPs, leading to more potent inhibition.
Another area where (S)-2-(2-Aminopropanamido)acetic acid has found utility is in the development of kinase inhibitors. Kinases are enzymes that phosphorylate other proteins, thereby regulating a wide range of cellular processes. Aberrant kinase activity is implicated in many diseases, including cancer and inflammatory disorders. Therefore, kinase inhibitors have become a major focus of drug discovery efforts.
In this context, researchers have leveraged the structural features of (S)-2-(2-Aminopropanamido)acetic acid to design kinase inhibitors with improved selectivity and potency. By modifying the propyl chain and acetic acid moiety, scientists have been able to generate derivatives that selectively target specific kinases while minimizing off-target effects. These efforts have led to the identification of novel lead compounds with significant therapeutic potential.
The versatility of (S)-2-(2-Aminopropanamido)acetic acid also extends to its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that facilitate the synthesis of enantiomerically pure molecules by inducing stereochemical control during chemical reactions. The (S)-configuration of this compound makes it an effective chiral auxiliary for constructing complex molecules with high enantioselectivity.
Recent advances in asymmetric catalysis have further expanded the applications of (S)-2-(2-Aminopropanamido)acetic acid. For example, researchers have employed transition metal-catalyzed reactions involving this compound to achieve highly enantioenriched products with excellent yields. These methodologies have opened new avenues for the synthesis of chiral drugs and fine chemicals.
In addition to its pharmaceutical applications, (S)-2-(2-Aminopropanamido)acetic acid has been utilized in biochemical research as a probe for understanding enzyme mechanisms. By studying how this compound interacts with various enzymes, researchers can gain insights into enzyme structure-function relationships and develop more effective enzyme inhibitors.
One notable study demonstrated the use of (S)-2-(2-Aminopropanamido)acetic acid as a substrate analogue for proteases. By analyzing how different proteases process this compound, scientists could identify key residues involved in substrate recognition and catalysis. This information has been instrumental in designing more selective protease inhibitors with improved therapeutic profiles.
The growing body of research on (S)-2-(2-Aminopropanamido)acetic acid underscores its importance as a versatile building block in chemical biology and drug discovery. Its unique structural features and stereochemical properties make it an invaluable tool for developing novel therapeutics targeting various diseases.
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